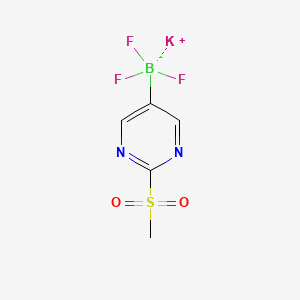

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate

Description

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate (CAS 1245906-71-1) is an organoboron reagent with the molecular formula C₅H₅BF₃KN₂O₂S and a molecular weight of 264.08 g/mol . Its structure comprises a pyrimidine ring substituted at position 2 with a methylsulfonyl group (-SO₂CH₃) and at position 5 with a trifluoroborate (-BF₃K) moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring and stabilizing the boron center. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and solubility in polar solvents like water or methanol, a common advantage of potassium trifluoroborate salts .

Properties

IUPAC Name |

potassium;trifluoro-(2-methylsulfonylpyrimidin-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3N2O2S.K/c1-14(12,13)5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOHVRCXVNKITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)S(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855879 | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-71-1 | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylsulfonyl)pyrimidine with a boron reagent such as potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings from Comparative Analysis

Fluorine and chlorine analogs exhibit higher electrophilicity at the boron center, facilitating faster cross-couplings .

Heterocycle Influence

- Pyrimidine-based trifluoroborates (e.g., parent compound) are more electron-deficient than phenyl analogs (e.g., Potassium trifluoro(4-(methylthio)phenyl)borate), enhancing their suitability for reactions requiring electron-poor partners .

Stability and Solubility

- Trifluoroborate salts generally surpass boronic acids (e.g., 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid) in shelf stability and moisture resistance .

- The methylsulfonyl group improves aqueous solubility, whereas phenyl-based analogs with lipophilic groups (e.g., -SMe) are better suited for organic solvents .

Synthetic Applications

- Chloro- and fluoro-substituted pyrimidine trifluoroborates are preferred for rapid coupling in medicinal chemistry, while the methylsulfonyl variant is ideal for stable intermediates in multi-step syntheses .

Biological Activity

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate (commonly referred to as KTFP) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

KTFP has a unique structure characterized by the presence of a trifluoroborate group and a pyrimidine derivative with a methylsulfonyl substituent. This structure is significant as it influences the compound's solubility, lipophilicity, and interaction with biological targets.

- Molecular Formula : C7H8BClF3N2O2S

- Molecular Weight : 263.48 g/mol

The biological activity of KTFP is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : KTFP has been shown to inhibit specific kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and survival rates. For instance, similar compounds have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in cancer biology .

- Modulation of Gene Expression : The compound may influence gene expression by altering transcription factor activity or through epigenetic modifications, impacting cellular processes such as apoptosis and differentiation .

Anticancer Properties

KTFP has been evaluated for its anticancer potential in various studies. A notable case study involved testing KTFP against several cancer cell lines, where it exhibited significant cytotoxicity. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical) | 25 | Modulation of cell cycle regulators |

These results indicate that KTFP's effectiveness varies across different cancer types, suggesting a need for further investigation into its selective toxicity.

Antimicrobial Activity

In addition to its anticancer properties, KTFP has shown promise as an antimicrobial agent. Studies have reported that KTFP exhibits activity against various bacterial strains, including:

- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 10 µg/mL.

- Escherichia coli : Demonstrated bactericidal effects at higher concentrations (50 µg/mL).

Case Studies

- Cytotoxicity in Breast Cancer Models : A study evaluated the synergistic effect of KTFP combined with doxorubicin in MDA-MB-231 breast cancer cells. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, indicating a potential strategy for improving therapeutic outcomes in resistant cancer subtypes .

- Inhibition of Kinase Activity : Research demonstrated that KTFP effectively inhibited the activity of several kinases involved in cancer progression. The compound's ability to disrupt signaling pathways highlights its potential as a therapeutic agent in targeted cancer therapies .

Q & A

Q. Table 1: Stability Comparison

| Property | Trifluoroborate | Boronic Acid |

|---|---|---|

| Hydrolytic Half-life | >24 h (pH 7) | <1 h (pH 7) |

| Moisture Sensitivity | Low | High |

Basic: What are the optimal storage conditions to maintain reactivity?

Methodological Answer:

- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent decomposition .

- Solubility : Dissolve in anhydrous THF or DMF prior to reactions; avoid aqueous buffers unless stabilized with K₂CO₃ .

Advanced: How can researchers resolve contradictory catalytic efficiency data in palladium-mediated couplings?

Methodological Answer:

Contradictions often arise from ligand-catalyst mismatches or solvent effects. Systematic approaches include:

- Ligand Screening : Test Pd(PPh₃)₄, XPhos, or SPhos with varying electron-donating/withdrawing groups .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. ethers (THF, dioxane) to balance solubility and catalyst activation .

Case Study : In a 2023 study, Pd(OAc)₂/XPhos in DMF yielded 85% cross-coupled product, while PdCl₂(dppf) in THF gave <40% due to poor ligand dissociation .

Advanced: How does the methylsulfonyl group influence electronic effects and reactivity?

Methodological Answer:

The electron-withdrawing methylsulfonyl group reduces electron density on the pyrimidine ring, slowing transmetalation but improving regioselectivity. Computational studies (DFT) show:

- Hammett Parameter (σ) : σ = +1.6 for -SO₂CH₃, enhancing electrophilicity at the boron center .

- Reactivity Trade-off : Lower yields in electron-rich aryl partners but higher selectivity for sterically hindered substrates .

Advanced: What solvent systems mitigate side reactions during large-scale syntheses?

Methodological Answer:

Q. Table 2: Solvent Impact on Yield

| Solvent | Yield (%) | Side Products (%) |

|---|---|---|

| THF/H₂O | 78 | 5 |

| DMF | 65 | 12 |

| Toluene | 42 | 25 |

Advanced: How can computational modeling predict reactivity with diverse coupling partners?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For example, the LUMO of the trifluoroborate is localized on boron, favoring oxidative addition with Pd⁰ .

- Docking Studies : Simulate interactions with Pd catalysts to identify steric clashes (e.g., with bulky ligands like DavePhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.